molecular formula C21H18Cl2N4O3S B10975910 methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10975910
M. Wt: 477.4 g/mol
InChI Key: ZRSYLDCJRIOMKD-FRKPEAEDSA-N
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Description

METHYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzaldehyde, 1,5-dimethyl-1H-pyrazole, and other reagents. The key steps may involve:

    Condensation Reaction: Formation of the intermediate by reacting 2,4-dichlorobenzaldehyde with 1,5-dimethyl-1H-pyrazole under acidic or basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the thiazolopyrimidine core.

    Methylation: Introduction of the methyl ester group to complete the synthesis.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures and potential biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, which may exhibit similar chemical properties.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18Cl2N4O3S

Molecular Weight

477.4 g/mol

IUPAC Name

methyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H18Cl2N4O3S/c1-10-17(20(29)30-4)18(14-9-24-26(3)11(14)2)27-19(28)16(31-21(27)25-10)7-12-5-6-13(22)8-15(12)23/h5-9,18H,1-4H3/b16-7+

InChI Key

ZRSYLDCJRIOMKD-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Origin of Product

United States

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